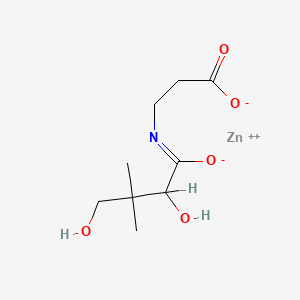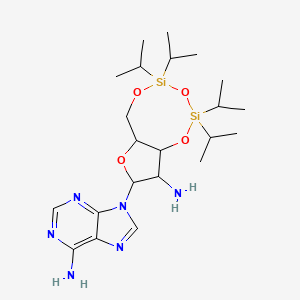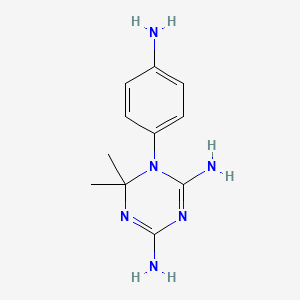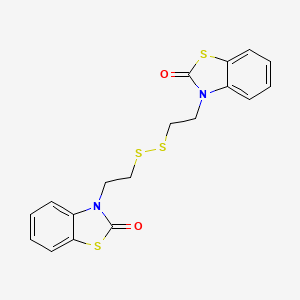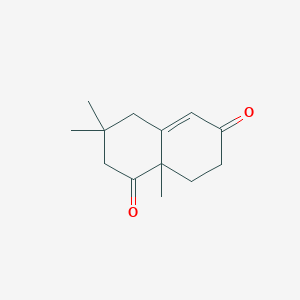
3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione is an organic compound that belongs to the class of naphthalene derivatives These compounds are characterized by their fused ring structures, which often impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. It could serve as a lead compound for the development of new pharmaceuticals or as a probe in biochemical studies.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. They might exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In industry, this compound could be used in the manufacture of specialty chemicals, polymers, or other materials.
Mecanismo De Acción
The mechanism by which 3,3,8a-trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione exerts its effects would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene: A simpler aromatic hydrocarbon with a fused ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
1,4-Dihydronaphthalene: Another hydrogenated naphthalene derivative.
Uniqueness
3,3,8a-Trimethyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione is unique due to its specific substitution pattern and the presence of multiple functional groups. This makes it distinct from other naphthalene derivatives and imparts unique chemical and physical properties.
Propiedades
Número CAS |
24810-40-0 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3,3,8a-trimethyl-2,4,7,8-tetrahydronaphthalene-1,6-dione |
InChI |
InChI=1S/C13H18O2/c1-12(2)7-9-6-10(14)4-5-13(9,3)11(15)8-12/h6H,4-5,7-8H2,1-3H3 |
Clave InChI |
UQZLLFANGCIPNO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC(=O)CCC2(C(=O)C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


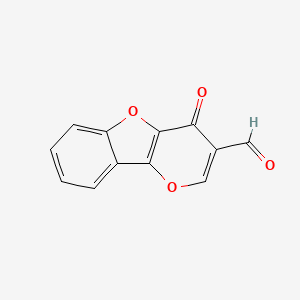

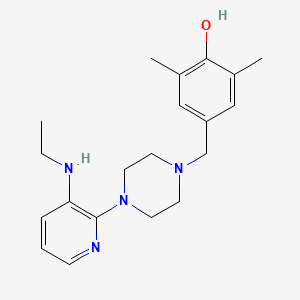
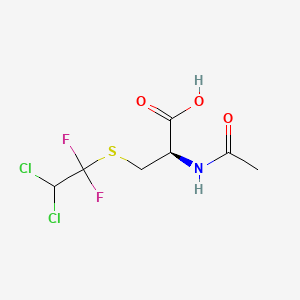
![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
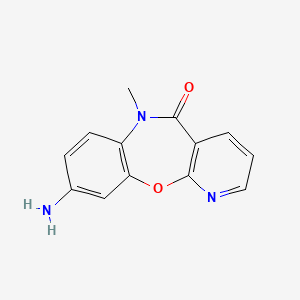
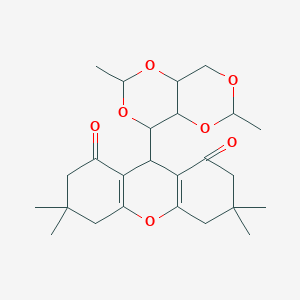
![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
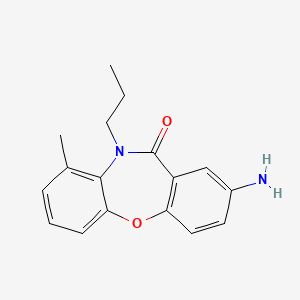
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
